(Cyclobut-2-en-1-yl)(triphenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922189-85-3 |
|---|---|
Molecular Formula |
C22H20Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
cyclobut-2-en-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-17,22H,18H2 |
InChI Key |
SASPUPCBYFLRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Cyclobut 2 En 1 Yl Triphenyl Silane and Analogues
Reactivity of the Silicon-Carbon Bond in Cyclobutenylsilanes
The chemistry of organosilicon compounds is distinguished by the unique characteristics of the silicon-carbon (Si-C) bond. Compared to a carbon-carbon (C-C) bond, the Si-C bond is longer and weaker, with a bond dissociation energy of approximately 451 kJ/mol versus 607 kJ/mol for a C-C bond. advancedpolytech.com This inherent weakness allows the Si-C bond to be cleaved more readily, a property that is exploited in various synthetic applications. advancedpolytech.com The reactivity of the Si-C bond is not solely based on its strength but is also heavily influenced by the substituents on the silicon atom and the nature of the carbon group. nih.govscispace.com
In cyclobutenylsilanes, the silicon atom is bonded to a strained four-membered ring, which introduces further complexity to its reactivity profile. The interaction between the silicon's orbitals and the π-system of the cyclobutene (B1205218) ring can lead to unique chemical behaviors. kuet.ac.bd The reactivity of the Si-C bond can be significantly enhanced through the formation of hypercoordinate silicon species. nih.gov By increasing the coordination number of the silicon atom from four to five or six, the Si-C bond becomes more polarized and susceptible to electrophilic cleavage. nih.gov This concept is central to many modern organosilicon transformations. nih.gov
The presence of a triorganosilyl group, such as the triphenylsilyl group in (cyclobut-2-en-1-yl)(triphenyl)silane, has a profound impact on the reactivity of the cyclobutene ring. This influence is twofold, stemming from both electronic and steric effects.
Electronically, silyl (B83357) groups can engage in σ-π or σ-π conjugation with an adjacent π-system, thereby tuning the electronic properties of the molecule. kuet.ac.bd This interaction can alter the electron density of the cyclobutene double bond, affecting its susceptibility to electrophilic or nucleophilic attack. Spectroscopic studies on silylated thiophenes have shown significant red shifts in UV/Visible spectra, indicating effective conjugation between the silicon atom's orbitals and the aromatic ring. kuet.ac.bd A similar interaction is expected in cyclobutenylsilanes, influencing the reactivity of the double bond and the allylic position.
Sterically, the bulky nature of the triphenylsilyl group plays a crucial role in directing the approach of reagents. This steric hindrance can enforce high stereoselectivity in reactions by blocking one face of the cyclobutene ring, forcing reactants to attack from the less hindered side. This principle is a cornerstone of using silicon as a control element in asymmetric synthesis. dntb.gov.ua
The ability of silicon-containing functional groups to direct the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. dntb.gov.ua In the context of cyclobutenylsilanes, the silyl group can act as a crucial control element. Torquoselectivity, which is the preference for inward or outward rotation of substituents during electrocyclic reactions, is influenced by the electronic and steric properties of those substituents. nih.gov A silyl group at the 3-position of a cyclobutene can dictate the stereochemistry of the product formed during thermal or photochemical ring-opening to a 1,3-butadiene. nih.gov
Furthermore, silicon can be used as a temporary tether to control intramolecular reactions. For instance, a hydrosilyl group can be introduced into a molecule, which then undergoes an intramolecular hydrosilylation to form a cyclic intermediate with high stereoselectivity. nih.gov Subsequent oxidative cleavage of the newly formed Si-C bond yields the desired product, with the stereochemistry established during the cyclization step being retained. nih.gov This strategy has been successfully applied to the synthesis of acyclic 1,3-diols with high syn stereoselectivity. nih.gov The stereospecificity of certain reactions involving organosilicon compounds suggests that the stereoinformation from a starting material can be effectively transferred to the product, even if stereocenters are destroyed and reformed during the reaction mechanism. acs.org
The reactivity of organosilanes is dramatically altered when one or more organic groups on the silicon atom are replaced with a heteroatom (e.g., oxygen, nitrogen) or a halide (e.g., fluorine, chlorine). advancedpolytech.comnih.gov While tetracoordinate silanes like this compound are generally stable, silanes bearing electronegative substituents exhibit enhanced reactivity due to the increased Lewis acidity of the silicon center. nih.gov
This enhanced Lewis acidity allows the silicon atom to readily accept a Lewis base (such as a fluoride (B91410) ion or a solvent molecule) to form a pentacoordinate or even a hexacoordinate intermediate. nih.gov In these hypercoordinate species, the excess electron density distributed among the ligands makes the Si-C bonds significantly more labile and prone to cleavage by electrophiles. nih.gov For example, the hydrogen peroxide oxidation of a Si-C bond, a key step in many silicon-based synthetic strategies, requires the presence of at least one heteroatom on the silicon and is greatly accelerated by fluoride ions, which promote the formation of the reactive pentacoordinate state. nih.gov In contrast, alkyl halides typically undergo nucleophilic substitution (SN2) or elimination reactions, and the reactivity trend (I > Br > Cl) is governed by leaving group ability and C-X bond strength, a different mechanistic paradigm from the activation seen in halosilyl compounds. msu.edu
Cycloaddition Reactions Involving Cyclobutenylsilane Derivatives
Cycloaddition reactions are powerful methods for the construction of cyclic molecules, with the [2+2] cycloaddition being the most common and direct route to four-membered rings like cyclobutanes and cyclobutenes. nih.govkib.ac.cnnih.gov These reactions typically involve the union of two unsaturated components, such as two alkenes or an alkene and an alkyne, to form a cyclic product. nih.govresearchgate.net Cyclobutenylsilane derivatives can be synthesized via these pathways or can themselves serve as substrates in further cycloaddition chemistry, leveraging the unique properties imparted by the silyl group.
The synthesis of four-membered carbocycles is frequently achieved through [2+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions can be promoted by heat, light (photochemical [2+2] cycloaddition), or transition metal catalysts. nih.govlibretexts.org Photochemical [2+2] cycloadditions are particularly useful for creating strained four-membered rings and can be applied to a wide variety of substrates, including intermolecular reactions between an α,β-unsaturated ketone and an alkene. nih.govvanderbilt.edu
The construction of cyclobutane (B1203170) rings via these methods has been instrumental in the total synthesis of numerous natural products. nih.govkib.ac.cn The versatility of the [2+2] cycloaddition allows for the combination of diverse unsaturated partners, leading to a wide array of substituted cyclobutane and cyclobutene frameworks. ru.nlresearchgate.net For instance, high-pressure conditions have been used to facilitate [2+2] cycloadditions between sulfonyl allenes and vinyl ethers to produce highly functionalized cyclobutanes. ru.nlresearchgate.net
Intermolecular [2+2] cycloadditions provide a modular approach to complex cyclobutanes by combining two different unsaturated molecules. A wide range of substrates can participate in these reactions, highlighting their synthetic utility. The reaction is often initiated by photochemical excitation of one of the alkene partners, frequently one where the double bond is conjugated to a carbonyl group, which then reacts with a ground-state alkene. nih.gov
The scope of unsaturated substrates is broad and includes:
Alkenes and Alkenes : The photodimerization of an olefin was one of the earliest examples, but the reaction is most powerful when two different alkenes are used. nih.gov Copper(I) catalysis can also be employed to facilitate these reactions, often under visible light. researchgate.net
Alkynes and Alkenes : This combination is a standard method for accessing cyclobutenes. researchgate.net
Ketenes and Alkenes : The thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene (the "ketenophile") is a reliable method for synthesizing cyclobutanones. libretexts.org
Allenes and Alkenes : The reaction of allenes with vinyl ethers under high pressure provides access to methylenecyclobutanes. ru.nl
Imines and Alkenes : The aza Paternò-Büchi reaction is a [2+2] cycloaddition that forms four-membered nitrogen-containing heterocycles (azetidines). researchgate.net
The following table summarizes representative examples of intermolecular [2+2] cycloaddition reactions used to form four-membered rings.
| Reaction Type | Substrate 1 | Substrate 2 | Conditions | Product Type | Reference(s) |
| Photochemical | α,β-Unsaturated Ketone | Alkene | UV light (hν) | Substituted Cyclobutane | nih.gov, vanderbilt.edu |
| Catalytic | Pyridone | Ethenesulfonyl fluoride | Photocatalyst, light | Cyclobutane-fused heterocycle | researchgate.net |
| Thermal | Ketene | Alkene | Heat | Cyclobutanone | libretexts.org |
| High-Pressure | Sulfonyl Allene | Benzyl (B1604629) Vinyl Ether | 15 kbar, 50°C | Substituted Cyclobutane | ru.nl, researchgate.net |
| Catalytic | Alkyne | Activated Alkene | UV light or Visible light photocatalysis | Cyclobutene | researchgate.net |
[2+2] Cycloadditions for Four-Membered Carbocycle Construction
Development of Catalytic Asymmetric [2+2] Cycloaddition Methodologies
The synthesis of chiral cyclobutanes is a significant area of research, as these motifs are present in numerous bioactive compounds and serve as valuable synthetic intermediates. rsc.orgnih.gov Catalytic asymmetric [2+2] cycloaddition reactions represent one of the most direct pathways to construct the cyclobutane framework. acs.orgresearchgate.net These methods often involve the reaction of two olefinic components, where one is excited by light in photocycloadditions, to form two new single bonds and the four-membered ring. acs.org
Significant progress has been made in developing enantioselective versions of these cycloadditions. Methodologies include the use of dienamine catalysis and cooperative catalysis combining aminocatalysis with H-bonding activation to achieve formal enantioselective organocatalyzed [2+2] cycloadditions. nih.gov Furthermore, transition metal catalysis is a prominent strategy. For instance, copper(I) complexes, particularly CuOTf, have been effectively used in intramolecular asymmetric [2+2] photocycloaddition reactions. acs.org In these reactions, ethers like THF are common solvents, and irradiation is typically performed with UV light (λ = 254 nm). acs.org
Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes has also been developed as a modular entry to functionalized, chiral cyclobutanes. rsc.orgnih.gov This reaction proceeds through the asymmetric hydrometallation of the cyclobutene double bond, followed by C–C bond-forming reductive elimination. rsc.org While direct examples involving this compound are not prevalent, these established methodologies for cyclobutenes suggest a strong potential for its application in asymmetric synthesis, offering a pathway to chiral silyl-substituted cyclobutane derivatives. rsc.orgresearchgate.net
Table 1: Catalytic Systems for Asymmetric Cycloaddition Reactions
| Reaction Type | Catalyst System | Substrate Type | Key Features |
| Formal [2+2] Cycloaddition | Dienamine Catalysis | Enals and nitroolefins | Cooperative catalysis with H-bonding activation. nih.gov |
| Intramolecular [2+2] Photocycloaddition | CuOTf or Cu(OTf)₂ | Dienes with a three-atom tether | Involves UV irradiation (λ = 254 nm) in ether solvents. acs.org |
| Asymmetric Hydroacylation | Rh-catalyst with chiral ligand | meso-Cyclobutenes and salicylaldehydes | Proceeds via asymmetric hydrometallation. rsc.orgnih.gov |
| [8+2] Cycloaddition | Chiral N,N'-dioxide-Ni(II) complex | 3-Alkenyl-oxindoles and azaheptafulvenes | Constructs cycloheptatriene-fused pyrrolidin-3,3'-oxindoles. sioc-journal.cn |
Intramolecular Silene Cycloaddition Reactions (relevant to Si=C double bond reactivity)
Silenes, compounds containing a silicon-carbon double bond (Si=C), are highly reactive intermediates. scispace.comwikipedia.org The study of their chemistry has been advanced through techniques like laser flash photolysis of precursors such as silacyclobutanes and silacyclobutenes, which allows for direct observation and kinetic studies in solution. scispace.comnih.gov The pyrolysis of dimethylsilacyclobutane provided the first evidence for the existence of silenes. wikipedia.org
The reactivity of the Si=C bond is significantly influenced by the substituents at both silicon and carbon. scispace.com The natural polarity of the bond can be modulated by inductive and resonance effects of the substituents, which in turn affects the kinetic stability of the silene towards nucleophilic attack. scispace.com While many simple silenes are transient, a number of kinetically stabilized silenes have been isolated and characterized. scispace.comwikipedia.org
Intramolecular cycloaddition reactions of silenes are plausible pathways in the chemistry of compounds like this compound. For example, thermal or photochemical activation could potentially lead to a rearrangement or fragmentation that generates a transient silene, which could then undergo an intramolecular reaction. Bond polarity is a key factor controlling the regiochemistry of reactions like [2+2]-dimerization. scispace.com Theoretical studies on related silacyclic systems, such as five-membered-ring silenes, indicate that photochemical isomerization processes can occur through very direct, barrierless pathways. rsc.org
Molecular Rearrangements
Molecular rearrangements are fundamental transformations in organic chemistry, and silyl-substituted compounds exhibit unique and synthetically useful rearrangement pathways.
Wittig Rearrangements of α-Alkoxysilanes and α-Silyl Ethers
The Wittig rearrangement, an isomerization of ethers to alcohols under basic conditions, has been adapted for α-alkoxysilanes. nih.govorganic-chemistry.org These rearrangements can proceed through various sigmatropic shift pathways, including rsc.orgorganic-chemistry.org, rsc.orgnih.gov, and organic-chemistry.orgmit.edu-shifts, depending on the substrate and reaction conditions. nih.govfigshare.com this compound can be considered a precursor to α-alkoxysilanes, which are substrates for these rearrangements.
The synthesis of α-alkoxysilanes can be achieved through methods like the Lewis acid-catalyzed reaction of allyl and benzyl trichloroacetimidates with α-silyl alcohols. organic-chemistry.orgnih.gov Once formed, these compounds can be induced to rearrange. For instance, fluoride sources like cesium fluoride (CsF) can promote organic-chemistry.orgmit.edu-Wittig rearrangements, offering a less toxic alternative to traditional methods involving organostannanes. organic-chemistry.orgnih.gov Alkyllithium bases, such as methyllithium (B1224462) or sec-butyllithium, are also commonly used to deprotonate the α-alkoxysilane, initiating the rearrangement. nih.govfigshare.com
Substituents on the α-alkoxysilane framework play a critical role in directing the outcome of the reaction. Studies have shown that substitution at the migrating benzylic carbon or at the terminal sp² carbon of the allyl moiety can impact both the reactivity and the selectivity between competing rsc.orgnih.gov- and rsc.orgorganic-chemistry.org-pathways. nih.gov For example, unsubstituted α-alkoxysilanes have been shown to rearrange selectively via a rsc.orgnih.gov-pathway at low temperatures to yield acylsilanes. nih.gov
Table 2: Selected Wittig Rearrangements of Substituted α-Alkoxysilanes
| Substrate | Base / Conditions | Product Ratio ( rsc.orgnih.gov: rsc.orgorganic-chemistry.org) | Yield (%) | Reference |
| α-Alkoxysilane (R¹=H, R²=H) | s-BuLi, THF, -78 °C | >98:2 | 80 | nih.gov |
| α-Alkoxysilane (R¹=Me, R²=H) | s-BuLi, THF, -78 °C to rt | 1:1 | 75 | nih.gov |
| α-Alkoxysilane (R¹=H, R²=Me, E-olefin) | s-BuLi, THF, -78 °C | 1:1.2 | 75 | nih.gov |
| α-Alkoxysilane (R¹=H, R²=Me, Z-olefin) | s-BuLi, THF, -78 °C | 1:5 | 70 | nih.gov |
Thermal Rearrangements of Cyclobutene Derivatives and Ring-Opening Processes
Cyclobutene derivatives are known to undergo thermally induced electrocyclic ring-opening reactions to form conjugated dienes. ic.ac.uk This process is governed by orbital symmetry rules, and the rate of reaction can be significantly influenced by substituents on the ring. ic.ac.uk For silyl-substituted cyclobutenes, such as this compound, thermal activation can lead to predictable ring-opening. For example, 2-silyl-cyclobutenone derivatives have been shown to undergo electrocyclic ring opening to produce reactive silyl(vinyl)ketenes. mit.edu
Theoretical studies on the analogous silacyclobutane (B14746246) system have shown that pyrolysis leads to decomposition into ethylene (B1197577) and a silene intermediate, primarily through the initial homolysis of a C-C bond. kyushu-u.ac.jp This suggests that silyl-substituted cyclobutenes could follow similar pathways involving radical intermediates. Another competitive process identified for silacyclobutanes is a concerted ring opening and 1,2-H shift to form a silylene. kyushu-u.ac.jp
Transition metals can also catalyze ring-opening and expansion reactions. Palladium(II) catalysts have been used to effect a 4π-electrocyclic ring-opening/Heck arylation cascade with fused cyclobutenes, leading to the formation of medium-sized rings. semanticscholar.org
Photochemical Isomerization Mechanisms in Cyclobutene and Related Silacyclic Systems
Photochemical isomerization is a process induced by photoexcitation, where light provides the energy to overcome the rotational barrier of a double bond or to induce ring-opening/closing reactions. wikipedia.orgyoutube.comyoutube.com For cyclobutene systems, irradiation can lead to various transformations. One common pathway is cis-trans isomerization around the double bond. wikipedia.org Light absorption excites an electron from a π bonding orbital to a π* anti-bonding orbital, which weakens the double bond and allows for rotation. youtube.comyoutube.com
In related silacyclic systems, such as five-membered-ring silenes, theoretical studies have investigated the mechanism of photochemical isomerization. These studies suggest that the reaction can proceed through a direct, one-step process without an energy barrier, moving from the reactant to the Franck-Condon region and then through a conical intersection to the photoproduct. rsc.org This model aligns with experimental observations and highlights the efficiency of photochemical pathways in silicon-containing cyclic systems. rsc.org
Photochemical reactions are not limited to isomerization. For certain carbonyl-containing compounds, Norrish Type II reactions can occur, where photo-excitation leads to intramolecular hydrogen abstraction followed by cyclization or cleavage. This has been observed in the photochemical isomerization of certain acetylpyridines to form cyclobuta[c]pyridines. rsc.org Such pathways could be relevant for appropriately functionalized analogues of this compound.
Cross-Coupling Reactions and Functionalization Strategies
Organosilanes are versatile reagents in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. gelest.comorganic-chemistry.org The triphenylsilyl group in this compound makes it a potential substrate for such transformations, most notably the Hiyama coupling. organic-chemistry.org This reaction involves the coupling of an organosilane with an organic halide or pseudohalide. A crucial step is the activation of the silicon-carbon bond, which is typically achieved using a fluoride source (e.g., TBAF) or a base to generate a hypervalent, pentacoordinate silicon species that is more reactive towards transmetalation with the palladium catalyst. organic-chemistry.org
The reactivity of the organosilane can be tuned by the substituents on the silicon atom; electron-withdrawing groups enhance reactivity. organic-chemistry.org Besides the classic Hiyama coupling, methodologies have been developed that use silanols and siloxanes as coupling partners, sometimes avoiding the need for a fluoride activator. organic-chemistry.org
In addition to using the silyl group as a coupling handle, the cyclobutene ring itself can be functionalized. For example, copper-catalyzed conjugate silylation of cyclobutenones can produce β-silylated cyclobutanones. The intermediate enolates can be trapped to form silylated enol phosphates, which are then suitable substrates for Kumada cross-coupling reactions to yield functionalized silylated cyclobutene derivatives. nih.gov Furthermore, strategies for the direct C-H functionalization of cyclobutane rings are emerging, allowing for the installation of aryl, alkenyl, and alkynyl groups with high stereocontrol, offering another avenue for elaborating the structure of silyl-substituted cyclobutanes. nih.gov
Palladium-Mediated Reductions and Dehalogenations Utilizing Organosilanes
Organosilanes, including those analogous to this compound, are effective hydride donors in palladium-catalyzed reduction and dehalogenation reactions. These processes are valued for their mild conditions and high functional group tolerance. Triphenylsilane (B1312308), a close analogue, is a well-regarded reducing agent in these transformations.
The general mechanism for palladium-catalyzed dehalogenation of an aryl or vinyl halide (R-X) with an organosilane (R'₃SiH) involves the oxidative addition of the halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step with the organosilane, which transfers a hydride to the palladium center, regenerating the Pd(0) catalyst and releasing the reduced organic product.
In the context of reductions, hydrosilanes are used to reduce a variety of functional groups. For instance, α,β-unsaturated ketones can be selectively reduced at the carbon-carbon double bond. The palladium(II) chloride/triethylsilane system is effective for this transformation, affording saturated carbonyl compounds in high yields under mild conditions. researchgate.net Similarly, the combination of palladium on activated charcoal with triethylsilane can induce catalytic transfer hydrogenation to reduce multiple bonds, azides, imines, and nitro groups. nih.gov
Table 1: Examples of Palladium-Catalyzed Reductions with Organosilanes
| Substrate | Organosilane | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Dodecene | Triethylsilane | PdCl₂ | n-Dodecane | 97 | lookchem.com |
| Chalcone | Triethylsilane | PdCl₂ | Dihydrochalcone | High | researchgate.net |
| Nitrobenzene | Triethylsilane | Pd/C | Aniline | High | nih.gov |
| Benzyl bromide | Triethylsilane | PdCl₂ | Toluene | High | nih.gov |
Silicon-Mediated Carbon-Carbon Bond Formation in Organic Synthesis
The carbon-silicon bond in allylsilanes can be strategically cleaved to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. This reactivity is often mediated by Lewis acids, which activate an electrophile that is subsequently attacked by the electron-rich double bond of the allylsilane. The stability of the resulting β-silyl carbocation intermediate drives the reaction forward, leading to the formation of the new C-C bond at the γ-position of the original allylsilane with concomitant loss of the silyl group. wikipedia.org
For this compound, this would involve the formation of a new bond at the carbon atom adjacent to the double bond within the cyclobutene ring, leading to functionalized cyclobutane derivatives. The triphenylsilyl group, being a good leaving group, facilitates this process. Such reactions, often referred to as Hosomi-Sakurai reactions, are highly valuable for constructing complex molecular architectures. mdpi.com For instance, the reaction of allylsilanes with carbonyl compounds in the presence of a Lewis acid like titanium tetrachloride yields homoallylic alcohols. mdpi.comnih.gov
Silylcupration of multiple bonds is another efficient method for generating vinyl- and allylsilanes, which are then used in silicon-assisted transformations to build carbo- and heterocyclic frameworks. nih.gov
Table 2: Examples of Silicon-Mediated C-C Bond Formation
| Allylsilane | Electrophile | Mediator/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyltrimethylsilane | Benzaldehyde | TiCl₄ | Homoallylic alcohol | 90 | nih.gov |
| Allyltrimethylsilane | Acetone | TiCl₄ | Homoallylic alcohol | 85 | nih.gov |
| Methallyltrimethylsilane | β,γ-Unsaturated α-ketoester | (Ph₃C)[B(C₆F₅)₄] | γ,γ-Disubstituted α-ketoester | 95 | mdpi.com |
| Allyltributylstannane (analogue) | β-Hydroxy-α-diazo carbonyl | Lewis Acid | β-Allyl-α-diazo carbonyl | Good | nih.gov |
Electrophilic Substitution Reactions of Vinylsilanes and Allylsilanes
Electrophilic substitution is a characteristic reaction of allylsilanes. The carbon-silicon bond stabilizes a positive charge at the β-position through hyperconjugation, directing the electrophile to the γ-carbon of the allylic system. wikipedia.org This results in a substitution reaction where the silyl group is replaced by the electrophile, and the double bond shifts. organicreactions.org
For this compound, electrophilic attack is predicted to occur at the C3 position of the cyclobutene ring, with subsequent loss of the triphenylsilyl group and formation of a new double bond between C1 and C2. Vinylsilanes, in contrast, are generally less nucleophilic than their allylsilane counterparts. researchgate.netnih.gov The reaction of allylsilanes with a variety of electrophiles, including carbonyls, acetals, and iminium ions, is typically promoted by a Lewis acid. nih.gov
Table 3: Examples of Electrophilic Substitution on Allylsilanes
| Allylsilane | Electrophile | Catalyst/Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyltrimethylsilane | Chlorination (Cl₂) | - | Allyl chloride | - | wikipedia.org |
| Allyltrimethylsilane | Benzaldehyde | TiCl₄ | 1-Phenyl-3-buten-1-ol | 90 | nih.gov |
| Allyltrimethylsilane | 1,1-Diethoxyethane | TMSOTf | 5-Ethoxy-1-hexene | - | researchgate.net |
| Allyltriphenylsilane | Acetone | TiCl₄ | 2-Methyl-4-penten-2-ol | - | General Reaction |
Participation in Cascade Reactions and Multicomponent Processes
The reactivity of allylsilanes makes them excellent participants in cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. nih.gov A cascade reaction involving this compound could be initiated by an intramolecular electrophilic attack, where a tethered electrophile is attacked by the cyclobutene double bond. This would be followed by desilylation and subsequent cyclizations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, can also feature allylsilanes. nih.govnumberanalytics.com For example, an MCR could involve an aldehyde, an amine, and an allylsilane, where the in situ formed iminium ion acts as the electrophile for the allylsilane. nih.gov The ability to construct complex molecules in a single step with high atom economy makes these reactions highly desirable in organic synthesis. nih.gov
Borane-catalyzed cascade silylative transformations of furans with hydrosilanes have been shown to produce silylated cyclopropanes through a series of ring-opening and closing events. nih.gov While not a direct analogue, this demonstrates the potential for complex rearrangements and constructions initiated by organosilanes.
Interactions with Transition Metal Catalysts
Lewis acids play a pivotal role in many reactions of organosilanes, particularly allylsilanes. acs.org They function by activating an electrophile, making it more susceptible to nucleophilic attack by the allylsilane. Common Lewis acids used for this purpose include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The choice of Lewis acid can influence the regio- and stereoselectivity of the reaction.
In the context of this compound, a Lewis acid would activate a carbonyl compound, for example, by coordinating to the oxygen atom. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the π-electrons of the cyclobutene ring. The mechanism is believed to proceed through an acyclic transition state. acs.org Silyl cations themselves can act as potent Lewis acid catalysts in various organic transformations. researchgate.net
Gold(I) catalysts have emerged as powerful tools for activating unsaturated systems like alkenes and alkynes toward nucleophilic attack. nih.govacs.org The carbophilic nature of gold(I) allows for the activation of the double bond in this compound, making it susceptible to attack by a tethered or external nucleophile. This can initiate cyclization or addition reactions under mild conditions. escholarship.org
Gold(I)-catalyzed reactions of enynes often proceed through cyclopropyl (B3062369) gold(I) carbene intermediates, which can then undergo further transformations like ring expansion to form cyclobutenes. nih.govacs.org While this is a reaction of an enyne rather than an allylsilane, it highlights the ability of gold catalysts to mediate the formation and rearrangement of strained four-membered rings. Gold(I) has also been shown to catalyze the intramolecular allylation of silyl alkynes, a process that involves an allyl transfer from silicon to carbon. nih.gov This suggests the possibility of gold-catalyzed reactions of this compound that involve intramolecular rearrangement or cyclization.
Theoretical and Computational Chemistry Studies
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of transition states and the calculation of energy barriers.
The photoisomerization of cyclobutene (B1205218) to butadiene is a classic example of an electrocyclic reaction. Computational studies using methods like CASSCF and CASPT2 have been employed to investigate the photocyclization of butadiene to cyclobutene and bicyclobutane. researchgate.net These studies reveal that upon optical excitation, cis-butadiene can undergo a ring-closing isomerization to form either cyclobutene or bicyclobutane. researchgate.net
Theoretical studies on the thermal isomerization of silacyclobutene (B14315791) show that it can convert to a cyclopropene (B1174273) derivative. acs.orgdntb.gov.ua Two potential pathways have been explored computationally: one involving the ring-opening of silacyclobutene to form a silabutadiene intermediate, and another involving a direct 1,2-siloxyl shift. acs.org These studies highlight how reactive species in silicon systems can sometimes lead to symmetry-forbidden processes under thermal conditions. acs.org The presence of the cyclobut-2-en-1-yl group in the title compound suggests that it could be a candidate for similar photochemical or thermal rearrangements.
Modern theoretical approaches allow for the detailed calculation of reaction pathways. mdpi.com This involves locating transition state structures through methods like ab initio molecular orbital calculations and then tracing the intrinsic reaction coordinates from the transition state to the reactants and products. mdpi.com These calculations provide crucial information on the activation energies of reactions. For organosilicon compounds, these methods have been applied to understand mechanisms such as 1,2-additions to disilenes and 1,3-silyl migrations in allylsilanes. mdpi.com For a molecule like (Cyclobut-2-en-1-yl)(triphenyl)silane, computational studies could predict the activation barriers for reactions such as nucleophilic substitution at the silicon center or electrophilic addition to the cyclobutene double bond.
Isomerism and Relative Stabilities of Silacyclobutene Derivatives
The stability of cyclic compounds and their isomers is governed by a combination of factors, including ring strain, steric hindrance, and electronic effects. nih.govmdpi.comlibretexts.org Computational studies on disubstituted cyclobutenes and related systems provide a framework for understanding the relative stabilities of various isomers. nih.gov The position and nature of substituents can significantly influence the planarity and geometrical parameters of the molecule, which in turn affects its stability. mdpi.com For substituted cyclohexanes, for example, conformers with bulky groups in the equatorial position are generally more stable due to reduced steric strain from 1,3-diaxial interactions. libretexts.org
In the context of silacyclobutene derivatives, theoretical calculations have been employed to investigate isomerization pathways and the relative energies of the involved structures. For instance, a computational study on the electrocyclic ring-opening of substituted cyclobutenes has been performed to predict whether the cyclobutene or its isomeric diene form is more stable, based on the substituents. nih.gov Such studies highlight the delicate balance of forces that determines the most stable isomeric form.
| Isomer/Conformer Feature | Relative Stability Factor | More Stable Form |
| Substituent Position | Steric Hindrance | Equatorial position is generally favored over axial for bulky groups. libretexts.org |
| Ring Isomerism | Ring Strain and Electronic Effects | Dependent on specific substituents; for example, ring-opening to a dienoic acid can be favored. nih.gov |
| Positional Isomers | Inter-group Repulsion | Conformations with the least steric hindrance between substituent groups are more stable. mdpi.com |
This table provides a generalized summary based on principles from computational studies of substituted cyclic compounds.
Advanced Computational Methodologies Utilized (e.g., CASSCF, CASMP2, B3LYP)
To accurately model the complex electronic behavior of molecules like "this compound," particularly during photochemical reactions and in determining isomer stabilities, a range of sophisticated computational methods are employed.
Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is a powerful tool for studying electronic structures, especially in cases where multiple electronic states are close in energy, such as near conical intersections or in excited states. mdpi.comresearchgate.net It is one of the most suitable ab initio methods for investigating reaction pathways on excited states. mdpi.comresearchgate.net In studies of organosilicon compounds, CASSCF is used to select the appropriate active space of orbitals involved in the chemical transformation, such as the σ and π orbitals of a double bond and the adjacent Si-C bond being cleaved. mdpi.com Theoretical investigations into the photochemical reactions of cyclotetrasilene and cyclobutene have utilized CASSCF to map the reaction mechanisms governed by conical intersections. rsc.orgrsc.org
CASSCF with Second-Order Møller-Plesset Perturbation Theory (CASMP2): While CASSCF provides a good qualitative description of the electronic structure, it often lacks quantitative accuracy in energy calculations due to its neglect of dynamic electron correlation. The CASMP2 method corrects for this by adding second-order Møller-Plesset perturbation theory on top of a CASSCF calculation. This approach provides more accurate energy profiles for photochemical reactions. rsc.orgrsc.org In the study of cyclotetrasilene and cyclobutene photoisomerization, CASMP2 calculations were essential for obtaining reliable relative energies of the ground state, excited states, and transition structures. rsc.orgrsc.org
Density Functional Theory (DFT) with the B3LYP Functional: Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. The B3LYP hybrid functional is one of the most widely used functionals for studying organic and organometallic molecules. researchgate.netyoutube.com It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange. youtube.com B3LYP has been shown to provide reliable results for geometries and reaction energies for a wide range of organic compounds. researchgate.netyoutube.com However, it is noted that for certain applications, such as describing non-covalent interactions or calculating electronic excitations, other specialized functionals or corrections (like B3LYP-D3 for dispersion) may be more appropriate. atomistica.online
The following table summarizes these key computational methods and their applications in the study of related organosilicon compounds.
| Method | Full Name | Primary Application | Reference |
| CASSCF | Complete Active Space Self-Consistent Field | Investigating excited state reaction pathways and electronic structures near conical intersections. mdpi.comresearchgate.net | rsc.orgrsc.orgmdpi.com |
| CASMP2 | CASSCF with Second-Order Møller-Plesset Perturbation Theory | Calculating more accurate energies for photochemical reaction profiles by including dynamic electron correlation. rsc.orgrsc.org | rsc.orgrsc.org |
| B3LYP | Becke, 3-parameter, Lee–Yang–Parr | Geometry optimization and calculation of ground-state properties and reaction energies for a wide range of molecules. researchgate.net | researchgate.netyoutube.comnih.gov |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of organic and organometallic compounds. However, no specific NMR data for (Cyclobut-2-en-1-yl)(triphenyl)silane has been reported.
Application of ¹H, ¹³C, and ²⁹Si NMR for Probing Molecular Frameworks and Connectivities
In the absence of experimental data, a hypothetical analysis based on related structures can be outlined. For the triphenylsilane (B1312308) moiety, the ¹H NMR spectrum would be expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the cyclobut-2-en-1-yl group would present a more complex pattern, with olefinic protons appearing at higher chemical shifts (likely around 6.0 ppm) and the aliphatic protons at lower chemical shifts.
The ¹³C NMR spectrum would similarly show characteristic signals for the phenyl groups and the four distinct carbon atoms of the cyclobutenyl ring. The chemical shifts would provide evidence for the sp² and sp³ hybridized carbons within the strained four-membered ring.
A ²⁹Si NMR spectrum would be crucial for confirming the silicon environment. For triphenylsilane derivatives, the ²⁹Si chemical shift is sensitive to the nature of the fourth substituent on the silicon atom.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) would be invaluable for determining the stereochemistry and preferred conformation of the molecule. These techniques could elucidate the spatial relationships between the protons on the cyclobutenyl ring and the bulky triphenylsilyl group, providing insight into the three-dimensional arrangement of the atoms. To date, no such studies have been published for this specific compound.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides critical information about the molecular weight and the fragmentation pathways of a molecule, which aids in its structural identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the calculated monoisotopic mass of this compound is 312.133427 g/mol , experimental verification through HRMS has not been reported. epa.gov Such a measurement would provide definitive confirmation of the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) experiments would be instrumental in understanding the fragmentation behavior of this compound. By isolating the molecular ion and subjecting it to collision-induced dissociation, the resulting fragment ions would reveal the weakest bonds and most stable substructures. Likely fragmentation pathways would involve the loss of the cyclobutenyl group or phenyl groups from the silicon center. However, no MS/MS data is currently available in the scientific literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. No experimental IR or Raman spectra for this compound have been published. A hypothetical IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic/olefinic protons, C=C stretching of the phenyl rings and the cyclobutene (B1205218) ring, and Si-C stretching vibrations. Raman spectroscopy would be complementary, particularly for the symmetric vibrations of the carbon-carbon double bonds.
Identification of Functional Groups and Analysis of Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular vibrations within a compound. youtube.commdpi.com These methods are founded on the principle that molecules absorb light at specific frequencies corresponding to their vibrational energy states, providing a unique "fingerprint." mdpi.com
For "this compound," IR and Raman spectroscopy can unequivocally identify the key structural motifs. The presence of the triphenylsilyl group gives rise to characteristic bands. For instance, the Si-C stretching vibrations and the aromatic C-H and C=C stretching and bending modes of the phenyl rings are readily observable. gelest.com The cyclobutene ring also has distinct vibrational signatures, including C=C stretching, and various C-H stretching and bending modes associated with the strained four-membered ring.
The analysis of organosilicon compounds by vibrational spectroscopy has established clear correlations between specific vibrational frequencies and structural units. gelest.com For example, the Si-H bond, if present, would show a strong band in the 2280-2080 cm⁻¹ region. gelest.com While not present in the parent compound, this is a crucial diagnostic peak in related synthetic precursors. The position of these bands can be sensitive to the electronic environment, providing further structural information. gelest.com
A general guide to the expected vibrational frequencies for the functional groups present in "this compound" is provided in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenyl C-H | Stretching | 3100-3000 |
| Phenyl C=C | Stretching | 1600-1450 |
| Phenyl C-H | Out-of-plane bending | 900-675 |
| Cyclobutene C=C | Stretching | ~1650 |
| Cyclobutene C-H | Stretching | ~3050 |
| Si-Phenyl | Stretching | ~1100 |
| Si-C (alkyl) | Stretching | 1250-650 |
This table presents generalized data for the indicated functional groups and may vary for the specific molecule.
Utility in Reaction Monitoring and Purity Assessment
Vibrational spectroscopy is not only a tool for structural elucidation of the final product but also an invaluable technique for real-time reaction monitoring and purity assessment. mdpi.comdurham.ac.uknih.gov By tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, the progress of a chemical synthesis can be followed in situ. durham.ac.uk For example, in the synthesis of "this compound," one could monitor the disappearance of a precursor's characteristic peak (e.g., a Si-H or Si-Cl stretch) and the concurrent emergence of the bands associated with the cyclobutenyl group.
This capability is particularly powerful in flow chemistry, where online spectroscopic monitoring can enable rapid optimization of reaction conditions such as temperature, pressure, and residence time. durham.ac.uk Mass spectrometry is another powerful tool for online reaction monitoring, capable of identifying intermediates and by-products. nih.gov
Furthermore, the "fingerprint" nature of vibrational spectra makes these techniques highly effective for assessing the purity of the final compound. researchgate.net The presence of impurity-related peaks can indicate contamination from starting materials, by-products, or solvents. The intensity of these impurity peaks can, in some cases, be used for quantitative analysis to determine the level of purity. This is crucial for ensuring the quality and consistency of the synthesized material. For instance, the presence of silanol (B1196071) (Si-OH) impurities, which exhibit a characteristic sharp band around 3690 cm⁻¹, can be readily detected. gelest.com
X-Ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density distribution, from which the precise positions of the atoms can be determined.
Emerging and Hybrid Spectroscopic Techniques in Chemical Analysis
The field of chemical analysis is continually evolving, with the development of new and hybrid spectroscopic techniques that offer enhanced capabilities for structural characterization. researchgate.netacs.orgnih.gov
Coupling of Vibrational Spectroscopy with Microscopy and Imaging for Spatially Resolved Analysis
The combination of vibrational spectroscopy, particularly Raman and IR, with microscopy allows for the chemical analysis of a sample with high spatial resolution. thermofisher.comnih.govresearchwithrutgers.com This technique, known as hyperspectral imaging or chemical imaging, generates a map of the sample where each pixel contains a full vibrational spectrum. nih.gov This allows for the visualization of the spatial distribution of different chemical components within a sample. thermofisher.com
For a sample of "this compound," Raman or IR microscopy could be used to assess the homogeneity of a solid sample, identify the presence of any impurities or different crystalline phases, and analyze the chemical composition of individual features on the sample surface. horiba.comthermofisher.combruker.com Raman microscopy, for instance, is a powerful tool for evaluating the properties of silicon-containing materials. thermofisher.com The spatial resolution of these techniques can be on the micrometer scale, and in some advanced applications, can even approach the nanometer level. nih.govresearchwithrutgers.com
Combined Raman-Laser Induced Breakdown Spectroscopy (LIBS) for Comprehensive Characterization
A particularly powerful hybrid technique is the combination of Raman spectroscopy and Laser-Induced Breakdown Spectroscopy (LIBS). bcluae.comnih.govresearchgate.net These two techniques provide complementary information: Raman spectroscopy reveals details about the molecular structure and chemical bonds, while LIBS provides information about the elemental composition of the sample. bcluae.com
In a combined Raman-LIBS system, a single laser pulse can be used to acquire both a Raman spectrum and a LIBS spectrum from the same spot on the sample. nih.gov For "this compound," this would allow for the simultaneous confirmation of the presence of silicon (from LIBS) and the identification of the organic functional groups (from Raman). This comprehensive analysis from a single instrument is highly advantageous for the unambiguous characterization of materials, particularly in applications where both elemental and molecular information are critical. americanpharmaceuticalreview.com
Broader Research Applications in Synthetic Organic Chemistry
Cyclobutenylsilanes as Strategic Precursors for Complex Molecular Architectures
Cyclobutenylsilanes, including (Cyclobut-2-en-1-yl)(triphenyl)silane , serve as pivotal starting materials for the synthesis of a wide array of intricate molecular structures. The presence of the triphenylsilyl group can influence the stereochemical outcome of reactions and can be readily transformed into other functional groups, enhancing the synthetic utility of the cyclobutene (B1205218) scaffold.
The reactivity of the double bond in cyclobutenylsilanes allows for a variety of transformations to introduce new functional groups onto the four-membered ring. These reactions often proceed with a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules and advanced materials. For instance, epoxidation of the double bond followed by nucleophilic ring-opening can lead to the formation of highly substituted cyclobutanols. Dihydroxylation, cyclopropanation, and various cycloaddition reactions further exemplify the versatility of this system in generating molecular complexity.
The silyl (B83357) group itself can direct the stereochemical course of these reactions. Furthermore, the silicon-carbon bond can be cleaved under specific conditions to introduce a hydroxyl group (via Tamao-Fleming oxidation) or a halogen, providing a handle for further functionalization. This strategic placement of the silyl group allows for a stepwise and controlled elaboration of the cyclobutane (B1203170) core.
| Reaction Type | Reagents | Product Class | Significance |
| Epoxidation | m-CPBA, DMD | Substituted Cyclobutanol Derivatives | Access to chiral building blocks |
| Dihydroxylation | OsO₄, NMO | Cyclobutane-1,2-diols | Synthesis of polyhydroxylated compounds |
| Cyclopropanation | Simmons-Smith, Diazomethane/Pd | Bicyclo[2.1.0]pentane Derivatives | Introduction of adjacent stereocenters |
| Tamao-Fleming Oxidation | H₂O₂, KF, KHCO₃ | Cyclobutenols | Conversion of C-Si to C-O bond |
Cyclobutenylsilanes are not limited to the synthesis of four-membered rings; they are also valuable precursors for constructing larger cycloalkanes and various heterocyclic systems. Ring-opening and ring-expansion reactions of functionalized cyclobutane intermediates derived from cyclobutenylsilanes provide access to cyclopentanes, cyclohexanes, and even medium-sized rings, which are often challenging to synthesize via other methods.
For example, the strain inherent in the cyclobutane ring can be harnessed to drive ring-opening metathesis polymerization (ROMP) when a suitable diene is present, leading to the formation of polymers with unique properties. Additionally, intramolecular cyclization reactions of appropriately functionalized cyclobutane derivatives can yield a variety of heterocyclic compounds, such as furans, pyrrolidines, and tetrahydrofurans, which are common motifs in pharmaceuticals and natural products.
Development of Novel Catalytic Systems Utilizing Organosilanes
The unique electronic properties of organosilanes have led to their increasing use in the design of novel catalytic systems. The silicon atom can influence the electronic environment of adjacent functional groups, making organosilanes attractive candidates for use as ligands in metal-catalyzed reactions.
Chiral organosilicon compounds have shown significant promise as ligands in asymmetric catalysis. epa.gov The steric bulk of the silyl group and its ability to engage in non-covalent interactions can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of transformations. epa.govsigmaaldrich.com While specific applications of This compound as a chiral ligand are not extensively documented, its structural motifs suggest potential in this area. The development of chiral silanol (B1196071) ligands, for example, has led to highly effective catalysts for enantioselective N-H insertion reactions. nih.gov The synthesis of chiral variants of cyclobutenylsilanes could pave the way for a new class of ligands for asymmetric synthesis.
Transition metal catalysis has played a central role in the advancement of organosilicon chemistry. Reactions such as hydrosilylation, cross-coupling, and C-H silylation are fundamental transformations that often rely on transition metal catalysts. Cyclobutenylsilanes can participate in these reactions both as substrates and as components of the catalytic system. For instance, palladium-catalyzed cross-coupling reactions of organosilanes with organic halides are a powerful tool for carbon-carbon bond formation. The reactivity of the C-Si bond in cyclobutenylsilanes can be harnessed in such transformations to create complex molecular architectures.
| Catalytic Reaction | Transition Metal | Organosilane Role | Key Transformation |
| Hydrosilylation | Platinum, Rhodium | Substrate | Addition of Si-H across a double or triple bond |
| Hiyama Coupling | Palladium | Reagent | C-C bond formation |
| C-H Silylation | Iridium, Rhodium | Reagent | Direct functionalization of C-H bonds |
| Enantioselective Reduction | Copper, Rhodium | Reductant/Ligand | Asymmetric synthesis of alcohols and amines epa.gov |
Contributions to Advanced Materials Science Research
Organosilicon compounds are integral to the field of materials science due to their unique properties, including thermal stability, chemical inertness, and tailored electronic characteristics. While research on polymers derived specifically from This compound is not widely reported, the general class of organosilicon polymers has a vast range of applications. These materials are used in the production of silicones, resins, and coatings. The incorporation of a cyclobutane ring into a polymer backbone can impart specific conformational constraints and properties. The potential for ring-opening metathesis polymerization (ROMP) of cyclobutenylsilanes offers a pathway to novel polymeric materials with tunable properties for applications in electronics, photonics, and biomedicine.
Q & A
Q. Q1. What are the standard synthetic routes for (cyclobut-2-en-1-yl)(triphenyl)silane, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves silylation of cyclobutene derivatives. A validated approach includes:
- Step 1 : Reacting cyclobut-2-en-1-yl lithium or Grignard reagents with triphenylsilyl chloride (Ph₃SiCl) in anhydrous tetrahydrofuran (THF) at –78°C to room temperature .
- Step 2 : Purification via column chromatography (hexane/ethyl acetate) and characterization using / NMR and high-resolution mass spectrometry (HRMS).
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of Ph₃SiCl) and reaction time (6–12 hours) to maximize yield while minimizing by-products like disilylated species .
Q. Q2. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies cyclobutene proton resonances (δ 5.2–6.0 ppm) and triphenylsilyl aromatic protons (δ 7.2–7.6 ppm). NMR confirms Si–C bonding (δ –10 to –20 ppm) .
- X-ray Crystallography : Resolve steric interactions between the cyclobutene ring and triphenylsilyl group using SHELXL refinement (e.g., triclinic crystal system, space group ) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) verifies molecular ion peaks (e.g., 298.44 for C₂₁H₁₈Si) .
Advanced Research Questions
Q. Q3. How do steric effects from the triphenylsilyl group influence cyclobutene ring strain in cross-coupling reactions?
Methodological Answer:
- Steric Analysis : The bulky Ph₃Si group increases ring strain in the cyclobutene moiety, lowering activation energy for ring-opening reactions. Computational modeling (DFT) quantifies strain via bond-angle deviations .
- Experimental Validation : Compare reactivity with less steric silanes (e.g., triethylsilyl derivatives) in Suzuki-Miyaura couplings. Monitor reaction rates via NMR for fluorinated substrates .
Q. Q4. How can contradictions in reported thermal stability data for this compound be resolved?
Methodological Answer:
- Controlled TGA Studies : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) at 10°C/min. Discrepancies often arise from moisture sensitivity; pre-dry samples at 60°C under vacuum .
- Reproducibility Checks : Compare decomposition onset temperatures across labs using identical instrumentation (e.g., PerkinElmer TGA 4000) and sample preparation protocols .
Q. Q5. What computational methods are used to predict the reactivity of this compound in photochemical applications?
Methodological Answer:
- DFT Calculations : Optimize ground- and excited-state geometries using B3LYP/6-31G(d) basis sets. Analyze HOMO-LUMO gaps to predict photoinduced ring-opening pathways .
- TD-DFT for UV-Vis Spectra : Simulate absorption maxima (e.g., 250–300 nm) and compare with experimental data from UV-Vis spectroscopy in acetonitrile .
Q. Q6. How does the compound’s hydrolytic stability vary under acidic vs. basic conditions?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis in buffered solutions (pH 2–12) via NMR. Under acidic conditions (pH < 4), rapid Si–C bond cleavage occurs, releasing cyclobutene and Ph₃SiOH. Basic conditions (pH > 10) show slower degradation due to silanolate formation .
- Stabilization Strategies : Introduce electron-withdrawing groups on the silane to enhance hydrolytic resistance .
Data Analysis and Experimental Design
Q. Q7. How to design experiments to assess the compound’s role as a precursor in strained alkene synthesis?
Methodological Answer:
- Photolytic Ring-Opening : Irradiate this compound at 254 nm in dichloromethane. Trap resulting diradicals with TEMPO and characterize adducts via EPR spectroscopy .
- Cross-Coupling Reactions : Use Pd(PPh₃)₄ catalysts to couple the compound with aryl halides. Analyze regioselectivity using NMR isotopic labeling .
Q. Q8. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Q. Q9. How to analyze competing reaction pathways in the presence of nucleophiles?
Methodological Answer:
- Competition Experiments : React the compound with equimolar amines (e.g., benzylamine) and thiols (e.g., thiophenol) in THF. Monitor kinetics via NMR to quantify silyl ether vs. thioether formation .
- Computational Mapping : Identify transition states for nucleophilic attack using Gaussian 16. Compare activation energies for Si–C vs. C=C bond reactivity .
Q. Q10. What comparative studies differentiate this compound from analogous germanium or tin compounds?
Methodological Answer:
- Electrophilicity Comparisons : Measure chemical shifts for the cyclobutene carbons in Si/Ge/Sn analogues. Higher deshielding indicates greater electrophilicity .
- Thermal Stability Assays : Perform DSC analyses to compare decomposition temperatures. Silane derivatives typically exhibit higher stability than stannanes due to stronger Si–C bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
